Hexadecanoic-4,4-D2 acid

Descripción general

Descripción

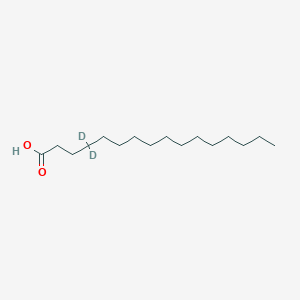

It is a saturated fatty acid with the molecular formula C16H30D2O2 and a molecular weight of 258.44 g/mol . The deuterium atoms replace the hydrogen atoms at the 4th carbon position, making it a valuable compound for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexadecanoic-4,4-D2 acid can be synthesized through the deuteration of hexadecanoic acid. The process involves the selective replacement of hydrogen atoms with deuterium atoms at specific positions. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to achieve the desired level of deuteration .

Industrial Production Methods: Industrial production of hexadecanoic-4,4-D

Actividad Biológica

Hexadecanoic-4,4-D2 acid, also known as palmitic acid, is a saturated fatty acid with significant biological activity. This compound has garnered attention for its roles in various physiological processes, including antimicrobial properties, effects on cellular metabolism, and implications in metabolic disorders. This article explores the biological activity of this compound through various studies and findings.

Antimicrobial Properties

Research has demonstrated that Hexadecanoic acid exhibits notable antimicrobial activity against various pathogens. A study evaluated its effectiveness against Xanthomonas campestris and Fusarium oxysporum, two significant agricultural pathogens.

Inhibition Zone Measurements

The results from the inhibition tests are summarized in the following tables:

| Concentration | Average Diameter of Inhibition Zone (mm) | Pathogen | 24 Hours | 48 Hours |

|---|---|---|---|---|

| 40% | 48.22 | Xanthomonas campestris | 48.22 | 47.87 |

| 20% | 43.35 | Xanthomonas campestris | 43.35 | 43.15 |

| 10% | 32.37 | Xanthomonas campestris | 32.37 | 32.04 |

| + Control | 37.4 | Xanthomonas campestris | - | - |

| - Control | 0 | Xanthomonas campestris | - | - |

Table 1: Inhibition zones against Xanthomonas campestris.

| Concentration | Average Diameter of Inhibition Zone (mm) | Pathogen | 48 Hours | 72 Hours |

|---|---|---|---|---|

| 40% | 22.6 | Fusarium oxysporum | 22.6 | 21.45 |

| 20% | 19.25 | Fusarium oxysporum | 19.25 | 18.4 |

| 10% | 11.7 | Fusarium oxysporum | 11.7 | 10.34 |

| + Control | 35.4 | Fusarium oxysporum | - | - |

| - Control | 0 | Fusarium oxysporum | - | - |

Table 2: Inhibition zones against Fusarium oxysporum.

These results indicate that higher concentrations of Hexadecanoic acid lead to larger inhibition zones, suggesting strong antimicrobial properties against both bacterial and fungal pathogens .

Cellular Metabolism and Apoptosis

Hexadecanoic acid has been shown to influence cellular metabolism significantly, particularly in pancreatic beta-cells. Chronic exposure to palmitic acid can downregulate AKT signaling pathways, leading to increased apoptosis in beta-cells.

In a study examining the effects of palmitic acid on beta-cell proliferation and survival, it was found that:

- Short-term exposure : Induces proliferation and enhances cell survival.

- Chronic exposure : Suppresses AKT activity and promotes apoptosis.

This biphasic response highlights the dual role of palmitic acid in cellular health, suggesting that while it may promote growth initially, prolonged exposure can be detrimental .

Implications in Metabolic Disorders

The relationship between saturated fatty acids like Hexadecanoic acid and metabolic disorders such as obesity and insulin resistance has been extensively studied. The compound's ability to induce reactive oxygen species (ROS) production in insulin-producing cells has implications for understanding its role in metabolic dysfunctions.

A study demonstrated that palmitic acid could induce ROS production, which is associated with cellular stress and potential damage to insulin-producing cells . This oxidative stress can contribute to the pathogenesis of type 2 diabetes and other metabolic conditions.

Aplicaciones Científicas De Investigación

Metabolic Studies

Hexadecanoic-4,4-D2 acid is frequently utilized in metabolic studies to trace lipid metabolism pathways. The incorporation of deuterium allows researchers to track the fate of fatty acids in biological systems through techniques such as mass spectrometry. For instance, studies have shown that palmitic acid can influence metabolic pathways related to obesity and insulin resistance, making its deuterated form valuable for understanding these complex interactions .

Antimicrobial Properties

Research indicates that hexadecanoic acid exhibits antimicrobial activity against various pathogens. A study evaluated its effectiveness against Xanthomonas campestris and Fusarium oxysporum, two significant agricultural pathogens. The results demonstrated that higher concentrations of hexadecanoic acid led to larger inhibition zones, indicating strong antimicrobial properties:

| Concentration (%) | Average Diameter of Inhibition Zone (mm) | Pathogen | 24 Hours | 48 Hours |

|---|---|---|---|---|

| 40 | 48.22 | Xanthomonas campestris | 48.22 | 47.87 |

| 20 | 43.35 | Xanthomonas campestris | 43.35 | 43.15 |

| 10 | 32.37 | Xanthomonas campestris | 32.37 | 32.04 |

| + Control | 37.4 | Xanthomonas campestris | - | - |

| - Control | 0 | Xanthomonas campestris | - | - |

Table: Inhibition zones against Xanthomonas campestris.

These findings suggest that this compound could be a potential candidate for developing natural antimicrobial agents.

Health Implications

This compound has been studied for its implications in health-related research, particularly concerning cardiovascular health and metabolic disorders. High levels of saturated fatty acids like palmitic acid have been associated with increased risks of coronary heart disease . Furthermore, studies have indicated that variations in fatty acid composition in plasma can inform risks associated with prostate cancer progression, emphasizing the relevance of fatty acids in disease prognosis and management .

Case Studies

Several case studies have highlighted the importance of this compound in understanding metabolic diseases:

- Prostate Cancer Study : A case-control study investigated the association between pre-operative plasma metabolites and prostate cancer recurrence risk. The findings suggested that higher levels of long-chain acylcarnitines were inversely associated with advanced stages of prostate cancer, while palmitic acid levels correlated positively with aggressive disease forms .

- Metabolic Pathway Tracing : In another study focused on lipid metabolism, researchers utilized deuterated fatty acids to trace metabolic pathways in adipose tissue during fasting conditions. The incorporation of this compound allowed for precise tracking of lipid turnover and utilization during metabolic shifts .

Propiedades

IUPAC Name |

4,4-dideuteriohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-KLTYLHELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.